molecular formula C9H8N2O B067356 1-Imidazo[1,5-A]pyridin-1-YL-ethanone CAS No. 173344-98-4

1-Imidazo[1,5-A]pyridin-1-YL-ethanone

Cat. No.: B067356
CAS No.: 173344-98-4
M. Wt: 160.17 g/mol
InChI Key: HZRQYHBKULBTAY-UHFFFAOYSA-N
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Description

5-(Piperidin-4-yl)isoxazol-3-ol is a chemical compound with the molecular formula C8H12N2O2 It is a heterocyclic compound containing both a piperidine ring and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(piperidin-4-yl)isoxazol-3-ol can be achieved through several methods. One common approach involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions. This method is efficient and catalyst-free, making it an attractive option for laboratory synthesis .

Industrial Production Methods

While specific industrial production methods for 5-(piperidin-4-yl)isoxazol-3-ol are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-4-yl)isoxazol-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially leading to new derivatives with different properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoxazole derivatives, while reduction could produce various piperidine derivatives.

Scientific Research Applications

5-(Piperidin-4-yl)isoxazol-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Piperidin-4-yl)isoxazol-3-ol is unique due to its dual-ring structure, combining the properties of both piperidine and isoxazole rings. This structural feature allows it to interact with a diverse range of biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-imidazo[1,5-a]pyridin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7(12)9-8-4-2-3-5-11(8)6-10-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRQYHBKULBTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC=CN2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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